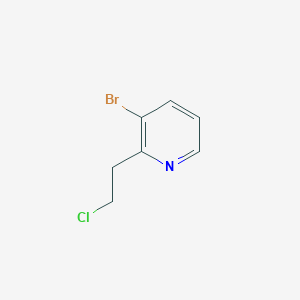

3-Bromo-2-(2-chloroethyl)pyridine

Description

BenchChem offers high-quality 3-Bromo-2-(2-chloroethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-(2-chloroethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H7BrClN |

|---|---|

Molecular Weight |

220.49 g/mol |

IUPAC Name |

3-bromo-2-(2-chloroethyl)pyridine |

InChI |

InChI=1S/C7H7BrClN/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3-4H2 |

InChI Key |

DLJUCKCMUWUXLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CCCl)Br |

Origin of Product |

United States |

Strategic Synthesis of 3-Bromo-2-(2-chloroethyl)pyridine: A Modular Technical Guide

Executive Summary

Target Molecule: 3-Bromo-2-(2-chloroethyl)pyridine CAS: [Not widely listed, derivative of 13466-43-8 family] Primary Application: Critical intermediate for fused aza-heterocycles (e.g., pyrrolopyridines, azaindoles) and receptor antagonists in drug discovery.

This guide details the synthesis of 3-Bromo-2-(2-chloroethyl)pyridine, prioritizing regiochemical fidelity and operational safety. While 3-bromo-2-methylpyridine appears to be an intuitive starting material, direct functionalization of the methyl group is fraught with challenges, including "halogen dance" side reactions and poor selectivity during lateral lithiation.

Therefore, this protocol establishes 2,3-Dibromopyridine as the superior starting material. This route leverages the distinct electronic differentiation between the C2 and C3 halogens to achieve exclusive C2-lithiation, allowing for precise hydroxyethylation followed by chlorination.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the C2-selective Lithium-Halogen Exchange .

-

Disconnection: The C2–C(alkyl) bond.

-

Starting Material: 2,3-Dibromopyridine .[1]

-

Rationale: The bromine at C2 is activated by the adjacent ring nitrogen (inductive effect), making it significantly more reactive toward lithium-halogen exchange than the C3 bromine at cryogenic temperatures (-78°C).

-

-

Electrophile: Ethylene Oxide (or a synthetic equivalent like a protected 2-bromoethanol).

-

Functional Group Interconversion: Conversion of the resulting alcohol to a chloride using Thionyl Chloride (SOCl2) .

Why not 3-Bromo-2-methylpyridine?

Attempting to deprotonate the methyl group of 3-bromo-2-methylpyridine using strong bases (e.g., LDA) often triggers a Halogen Dance mechanism. The base can cause the bromine to migrate to the 4-position or lead to aryne formation, resulting in a complex mixture of regioisomers (e.g., 3-bromo-4-ethylpyridine derivatives) that are difficult to separate.

Starting Materials & Critical Quality Attributes (CQAs)

| Material | CAS No. | Grade | CQA / Specification | Function |

| 2,3-Dibromopyridine | 13534-89-9 | >98% | Water Content <0.05% (Karl Fischer). Traces of water quench n-BuLi. | Core Scaffold |

| n-Butyllithium | 109-72-8 | 1.6M or 2.5M | Titrated Molarity. Must be titrated prior to use (e.g., with diphenylacetic acid) to ensure stoichiometry. | Lithiating Agent |

| Ethylene Oxide | 75-21-8 | >99% | Anhydrous. Often used as a solution in THF or generated in situ to avoid gas handling. | C2-Linker Source |

| Thionyl Chloride | 7719-09-7 | >99% | Clear/Colorless. Yellow/Red color indicates decomposition (sulfur/chlorine). | Chlorinating Agent |

| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous | Peroxide-free, Inhibitor-free. Distilled from Na/Benzophenone or dried via alumina columns. | Solvent |

Experimental Protocols

Phase 1: Regioselective Lithiation and Hydroxyethylation

Objective: Synthesize 3-Bromo-2-(2-hydroxyethyl)pyridine.

Reaction Scheme: 2,3-Dibromopyridine + n-BuLi (-78°C) → [3-Bromo-2-lithiopyridine] + Ethylene Oxide → Product

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer. Maintain a positive pressure of Nitrogen or Argon.

-

Solvation: Charge the flask with 2,3-Dibromopyridine (1.0 eq) and anhydrous THF (concentration ~0.2 M).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes.

-

Lithiation: Add n-Butyllithium (1.05 eq) dropwise via syringe pump over 30 minutes.

-

Critical Step: Maintain internal temperature below -70°C. A rapid exotherm suggests Li-Br exchange is occurring too fast, which can lead to scrambling.

-

Aging: Stir at -78°C for 45 minutes to ensure complete formation of the 3-bromo-2-lithiopyridine intermediate.

-

-

Alkylation: Add Ethylene Oxide (1.5 eq) (pre-cooled solution in THF) slowly to the lithiated species.

-

Note: If Ethylene Oxide gas is unavailable, (2-bromoethoxy)-tert-butyldimethylsilane can be used as an electrophile, followed by TBAF deprotection.

-

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous NH4Cl .

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Phase 2: Deoxychlorination

Objective: Convert the alcohol to the final chloride.

Protocol:

-

Setup: Charge a flask with 3-Bromo-2-(2-hydroxyethyl)pyridine (1.0 eq) and anhydrous Dichloromethane (DCM) .

-

Reagent Addition: Cool to 0°C. Add Thionyl Chloride (SOCl2) (1.5 eq) dropwise.

-

Optional: Add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier-Haack intermediate, accelerating the reaction.

-

-

Reaction: Remove the ice bath and reflux for 2–4 hours. Monitor by TLC (disappearance of polar alcohol spot).

-

Workup:

-

Isolation: Concentrate to yield 3-Bromo-2-(2-chloroethyl)pyridine . The product is typically an oil that may solidify upon standing or cooling.

Process Visualization (DOT Diagrams)

Workflow Diagram: Synthesis Pathway

Caption: Regioselective synthesis pathway leveraging the electronic difference between C2 and C3 bromines.

Decision Logic: Why 2,3-Dibromopyridine?

Caption: Comparative logic demonstrating the superior regiocontrol of the dibromopyridine route.

Safety & Handling (Self-Validating Systems)

To ensure Trustworthiness and safety, the following controls are mandatory:

-

Pyrophoric Handling (n-BuLi):

-

Validation: Use the "double-needle" or cannula transfer technique. Never expose n-BuLi to air.[7]

-

Quench Plan: Have a beaker of isopropanol and dry sand ready for emergency spills.

-

-

Ethylene Oxide (Carcinogen/Flammable):

-

Validation: If using neat EO, condense it into cold THF (-78°C) in a separate trap before addition.

-

Alternative: Use commercially available solutions of EO in THF to minimize exposure.

-

-

Exotherm Control:

-

Validation: Monitor internal temperature during n-BuLi addition.[7] If Temp > -70°C, stop addition immediately and allow cooling. This prevents the "Halogen Dance" side reaction.

-

References

-

Gros, P., & Elaachbouni, F. (2008).[1] Bromine-lithium exchange under non-cryogenic conditions: TMSCH2Li-LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine.[1] Chemical Communications.[1] Link

-

Relevance: Establishes the regioselectivity of Li-Br exchange at the C2 position of 2,3-dibromopyridine.[1]

-

-

Schlosser, M. (2005). The 2×3 Isomerization of Halopyridines: A Halogen Dance. Angewandte Chemie International Edition. Link

- Relevance: Explains the mechanism of the "Halogen Dance" and why deprotonation of 3-bromo-2-methylpyridine is risky.

-

Cai, X., et al. (2021).[8] Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. MDPI. Link

- Relevance: Provides protocols for converting hydroxymethyl/ethyl pyridines to chlorides using SOCl2 and Turbo Grignard reagents.

-

PubChem. (n.d.). 2,3-Dibromopyridine Compound Summary.Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 3. AU2011202788A1 - 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2C receptor agonists - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 9. n-Butyllithium - Wikipedia [en.wikipedia.org]

literature review on the synthesis of functionalized pyridines

An In-depth Technical Guide to the Synthesis of Functionalized Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Pyridine Scaffold

The pyridine ring is one of the most ubiquitous nitrogen-containing heterocycles in modern science.[1] It forms the core structural framework for a vast array of molecules that are indispensable to human health and technology, appearing in numerous FDA-approved drugs, agrochemicals, and advanced functional materials.[2][3] The unique electronic properties of the pyridine ring—an aromatic system rendered electron-deficient by the nitrogen heteroatom—confer specific reactivity, basicity, and hydrogen bonding capabilities that make it a privileged scaffold in medicinal chemistry.[2]

The synthesis of functionalized pyridines can be broadly approached in two distinct ways: (1) the de novo construction of the aromatic ring from acyclic precursors, often through classical named reactions, and (2) the direct functionalization of a pre-existing pyridine core by activating its carbon-hydrogen (C–H) bonds.[1][4] The former provides robust pathways to core structures, while the latter offers a highly efficient, atom-economical route for late-stage modification of complex molecules.[5]

This guide, designed for the practicing scientist, provides a deep dive into the core synthetic methodologies. It moves beyond a simple listing of reactions to explain the underlying causality behind experimental choices, offering field-proven insights into both classical and contemporary strategies for accessing this critical molecular architecture.

Part 1: Foundational Strategies for Pyridine Ring Construction

The classical methods for pyridine synthesis rely on the cyclocondensation of carbonyl compounds and amine derivatives. These reactions have remained cornerstones of heterocyclic chemistry for over a century due to their reliability and ability to generate highly substituted ring systems from simple starting materials.

The Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a powerful method for creating 1,4-dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[6] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a source of ammonia.[7]

Causality and Mechanism: The reaction's efficiency stems from a convergent cascade of well-understood transformations.[8] It begins with two parallel condensation events: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[7] A subsequent Michael addition between these two intermediates forms a 1,5-dicarbonyl compound, which then undergoes intramolecular cyclization and dehydration to yield the 1,4-dihydropyridine (1,4-DHP) ring.[8] The final, and crucial, step is an oxidation that provides the driving force of aromatization to furnish the stable pyridine product.[6]

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Scope and Limitations: The Hantzsch synthesis is exceptionally versatile, tolerating a wide variety of aldehydes and β-dicarbonyl compounds, leading to symmetrically substituted pyridines.[8][9] A key limitation is the requirement for a final oxidation step. Modern variations often incorporate the oxidant directly into the reaction mixture for a one-pot procedure.[6] Furthermore, creating unsymmetrical pyridines can be challenging with the classical approach.

Experimental Protocol: One-Pot Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [6]

-

To a round-bottom flask, add benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.

-

Stir the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to yield the pure 1,4-dihydropyridine.

-

For aromatization, dissolve the 1,4-DHP in glacial acetic acid and add a suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or DDQ) and heat until the conversion is complete.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly convergent method for producing functionalized, particularly 2,4,6-trisubstituted, pyridines.[10][11] The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound, with ammonium acetate serving as the nitrogen donor for the ring.[12]

Causality and Mechanism: The choice of an α-pyridinium methyl ketone is critical; the pyridinium group acts as an excellent leaving group and activates the adjacent methylene protons. The mechanism begins with the formation of a pyridinium ylide via deprotonation. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[11] The resulting 1,5-dicarbonyl intermediate reacts with ammonium acetate, leading to cyclization, dehydration, and subsequent elimination of pyridine to form the aromatic product.[10]

Caption: Mechanism of the Kröhnke Pyridine Synthesis.

Scope and Advantages: The method is prized for its broad substrate scope, tolerating a wide range of functional groups on both the ketone and the Michael acceptor.[11] This allows for the synthesis of complex, highly decorated pyridines. The reaction conditions are generally mild, and yields are often high.[10]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [10]

-

In a flask, dissolve 1-phenacylpyridinium bromide (1.0 eq) and chalcone (1.0 eq) in glacial acetic acid.

-

Add ammonium acetate (10.0 eq) to the solution.

-

Heat the mixture to reflux for 3-5 hours. The product will begin to precipitate.

-

Cool the reaction to room temperature and then place it in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis provides a versatile two-step route to 2,3,6-trisubstituted pyridines.[13][14] The process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which is then isolated and subjected to a heat-induced cyclodehydration.[15]

Causality and Mechanism: The reaction's regioselectivity is dictated by the initial Michael addition of the enamine to the electron-deficient alkyne.[16] This forms a linear aminodiene intermediate. For cyclization to occur, a heat-induced E/Z isomerization of this intermediate is required to bring the reactive ends into proximity, enabling a 6-π electrocyclization followed by dehydration to yield the aromatic pyridine.[13][17]

Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.

Modern Improvements: A significant drawback of the original protocol was the high temperature required for the cyclization step and the need to isolate the intermediate.[13] Modern advancements have overcome this by using acid catalysis (Brønsted or Lewis acids) to promote both the initial addition and the cyclization at lower temperatures.[15][16] This has enabled the development of efficient one-pot, three-component reactions where the enamine is generated in situ from a 1,3-dicarbonyl compound and ammonia.[18]

The Guareschi-Thorpe Synthesis

This reaction is a classic method for preparing 2-pyridones (which exist in tautomeric equilibrium with 2-hydroxypyridines).[19][20] It involves the condensation of cyanoacetamide or an alkyl cyanoacetate with a 1,3-dicarbonyl compound in the presence of a base.[21]

Causality and Mechanism: The reaction is initiated by the base-catalyzed condensation between the active methylene of the cyanoacetamide and one of the carbonyl groups of the 1,3-diketone. This is followed by an intramolecular cyclization where the amide nitrogen attacks the second carbonyl group. Subsequent dehydration leads to the final 2-pyridone product.[22]

Green Chemistry Advancements: Recent work has focused on making this synthesis more environmentally friendly. An advanced protocol utilizes ammonium carbonate in an aqueous medium.[20][21] Here, the ammonium carbonate acts as both the nitrogen source and a promoter for the reaction, allowing for high yields under green conditions with simple work-up, as the product often precipitates directly from the aqueous solution.[23]

Part 2: Modern and Advanced Synthetic Methodologies

While classical methods are robust, modern synthetic chemistry demands greater efficiency, atom economy, and novel avenues for functionalization. The following strategies represent the forefront of pyridine synthesis.

Multicomponent Reactions (MCRs)

MCRs are one-pot processes where three or more reactants combine to form a product that contains significant portions of all starting materials. This approach is highly convergent and atom-economical, making it ideal for generating molecular diversity quickly.[24]

Application in Pyridine Synthesis: Many modern pyridine syntheses are designed as MCRs. For example, highly substituted pyridines can be formed from aldehydes, malononitrile, a C-H acid (like a 1,3-dicarbonyl), and ammonium acetate.[24] The use of nanocatalysts (e.g., Fe₃O₄, ZrO₂) has been shown to significantly improve reaction rates and yields, often under solvent-free or aqueous conditions.[24]

Caption: General Workflow for a Multicomponent Pyridine Synthesis.

Transition-Metal-Catalyzed Cycloadditions

Transition-metal catalysis has opened new pathways for pyridine synthesis, particularly through cycloaddition reactions that are difficult or impossible to achieve under thermal conditions.[4][25]

Core Concept: The most common approach is the [2+2+2] cycloaddition of two alkyne molecules and a nitrile. Catalysts based on cobalt, rhodium, and nickel are frequently used to orchestrate this assembly. This strategy provides a powerful and modular way to construct pyridines with substitution patterns that are complementary to classical condensation methods. Other cycloaddition pathways, such as [4+2] and [3+3], have also been developed.[25][26]

Causality and Advantages: The transition metal acts as a template, coordinating the reactants in the correct orientation to facilitate the bond-forming steps of the catalytic cycle. This allows for excellent control over regioselectivity and can provide access to pyridines that would otherwise require lengthy linear syntheses.

Direct C–H Functionalization

Directly converting a C–H bond on the pyridine ring into a C-C or C-heteroatom bond is arguably the most step- and atom-economical strategy for creating derivatives.[1] However, it presents a significant challenge due to the electron-deficient nature of the ring, which makes it resistant to electrophilic substitution, and the tendency of the nitrogen lone pair to coordinate with catalysts.[2][27]

Achieving Regioselectivity: The primary challenge is controlling which C-H bond reacts.

-

C2/C6 (ortho) Functionalization: These positions are electronically activated for nucleophilic attack and deprotonation. The Minisci reaction, involving the addition of nucleophilic radicals under acidic conditions, is a classic method for C2/C6 alkylation and acylation.[5][28] Directed metalation, using a directing group at a nearby position, can also steer catalysts to the C2 position.

-

C4 (para) Functionalization: While less common, para-selective functionalization can be achieved. Recent strategies involve using specific N-activating groups that sterically block the ortho positions and electronically favor radical or nucleophilic attack at the C4 position, often by switching to acidic conditions.[29]

-

C3/C5 (meta) Functionalization: This is the most difficult position to functionalize directly due to its inert electronic character.[3] Advanced strategies rely on either installing a removable directing group at an adjacent position to force metalation at C3, or employing a temporary dearomatization of the ring to transform the C3 position into a more nucleophilic site.[3][30]

Caption: Strategies for Regioselective Pyridine C-H Functionalization.

Comparative Summary of Synthetic Methodologies

| Method | Key Reagents | Typical Substitution Pattern | Advantages | Limitations |

| Hantzsch Synthesis | Aldehyde, β-Ketoesters, Ammonia | 2,3,4,5,6-Symmetrical | Multicomponent, high versatility, reliable.[8] | Requires final oxidation step; unsymmetrical synthesis is difficult.[6] |

| Kröhnke Synthesis | α-Pyridinium Ketone, α,β-Unsaturated Carbonyl | 2,4,6-Trisubstituted | Convergent, broad scope, high yields.[10] | Requires pre-functionalized starting materials. |

| Bohlmann-Rahtz | Enamine, Ethynylketone | 2,3,6-Trisubstituted | Access to less common substitution patterns.[13] | Original protocol requires high heat; modern one-pot versions are better.[16] |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-Dicarbonyl | 2-Pyridones | Direct route to pyridones; amenable to green chemistry.[20][21] | Limited to 2-pyridone products. |

| MCRs (Modern) | Aldehydes, Nitriles, C-H acids, etc. | Polysubstituted (varied) | Highly atom-economical, rapid library synthesis. | Can require catalyst optimization; may have complex reaction mixtures. |

| C-H Functionalization | Pyridine, Coupling Partner | Site-selective (Ortho/Meta/Para) | Ideal for late-stage functionalization, high atom economy.[1][5] | Regioselectivity is a major challenge; may require directing groups.[3] |

Conclusion and Outlook

The synthesis of functionalized pyridines remains a dynamic and evolving field of chemical research. While the classical named reactions provide a robust foundation for constructing the core heterocycle, modern methodologies are continually pushing the boundaries of efficiency, selectivity, and sustainability. The rise of multicomponent reactions and transition-metal-catalyzed C-H functionalization, in particular, has transformed the way scientists approach the synthesis of these vital compounds. For researchers in drug discovery and materials science, a deep understanding of this diverse synthetic toolbox is essential for designing and creating the next generation of functional molecules. Future developments will likely focus on achieving even greater control over regioselectivity in C-H functionalization, discovering new catalytic cycles for ring formation, and developing more sustainable, environmentally benign protocols.

References

-

Kröhnke pyridine synthesis - Wikipedia. [Link]

-

Guareschi-Thorpe synthesis of pyridine. [Link]

-

Kröhnke synthesis of pyridine. [Link]

-

Nakao, Y. (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. SYNTHESIS, 2011(20), 3209–3219. [Link]

-

Zare, A., et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. RSC Advances, 11(40), 24835-24861. [Link]

-

Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(27), 5593-5621. [Link]

-

Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. [Link]

-

Mechanism of the Kröhnke pyridine synthesis. - ResearchGate. [Link]

-

Hantzsch pyridine synthesis - Grokipedia. [Link]

-

Mirzazadeh, M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(38), 26527-26535. [Link]

-

Hantzsch pyridine synthesis - Wikipedia. [Link]

-

Feng, Z., et al. (2023). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Organic Letters, 25(42), 7731–7736. [Link]

-

ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION - YMER. [Link]

-

Kaur, H., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 908-953. [Link]

-

Mirzazadeh, M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(38), 26527–26535. [Link]

-

Mirzazadeh, M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(38), 26527-26535. [Link]

-

Cao, H., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society, 145(29), 16164–16174. [Link]

-

Pyridine Synthesis: A Comprehensive Overview - Ptis. [Link]

-

Bohlmann-Rahtz Pyridine Synthesis - SynArchive. [Link]

-

Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

-

Bohlmann–Rahtz pyridine synthesis - Wikipedia. [Link]

-

Guareschi-Reaktion - Wikipedia. [Link]

-

Wang, Z., et al. (2023). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Molecules, 28(15), 5671. [Link]

-

One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE. [Link]

-

Regiospecific Synthesis of Polysubstituted Pyridines. [Link]

-

Pyridine synthesis - Organic Chemistry Portal. [Link]

-

Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

-

Kaur, H., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 908–953. [Link]

-

Sharma, U., et al. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 7(5), 2686–2709. [Link]

-

Sabir, S., et al. (2009). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 68, 185-195. [Link]

-

Cao, H., et al. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(21), e202302941. [Link]

-

Wang, C., et al. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Catalysts, 13(11), 1459. [Link]

-

Contini, A., et al. (2022). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. Chemistry – A European Journal, 28(4), e202103487. [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. [Link]

-

Transition Metal-Catalyzed Pyridine Synthesis. Transition Metal-Catalyzed Heterocycle Synthesis Series 1st Edition Wu | PDF | Pyridine | Organic Synthesis - Scribd. [Link]

-

Sohal, H.S., et al. (2023). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Current Organic Synthesis, 20(1), 1-20. [Link]

-

Wu, X.-F. (2016). Transition Metal-Catalyzed Pyridine Synthesis. Elsevier. [Link]

-

PYRIDINE Synthesis. [Link]

-

Davies, H. M. L., et al. (2008). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Organic Letters, 10(13), 2869–2871. [Link]

-

Synthesis of Functionalized Pyridines by Substitution of Hetarenium-Activated Pentachloropyridine with Bisnucleophiles - Academia.edu. [Link]

-

Jin, S., et al. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters, 23(17), 6826–6831. [Link]

Sources

- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. air.unimi.it [air.unimi.it]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Kröhnke Pyridine Synthesis [drugfuture.com]

- 13. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 14. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. synarchive.com [synarchive.com]

- 18. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 19. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 20. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. Guareschi-Reaktion – Wikipedia [de.wikipedia.org]

- 23. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 26. scribd.com [scribd.com]

- 27. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 28. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00799E [pubs.rsc.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pubs.acs.org [pubs.acs.org]

Navigating the Labyrinth: A Technical Guide to the Stability and Storage of 3-Bromo-2-(2-chloroethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Intermediate

3-Bromo-2-(2-chloroethyl)pyridine is a substituted pyridine derivative that holds potential as a versatile intermediate in the synthesis of novel pharmaceutical compounds and complex organic molecules. Its unique trifunctional nature—a pyridine ring, a bromo substituent, and a chloroethyl side chain—offers multiple reaction sites for molecular elaboration. However, this same structural complexity presents significant challenges regarding its stability and storage. This guide, intended for professionals in research and drug development, provides an in-depth analysis of the factors governing the stability of 3-Bromo-2-(2-chloroethyl)pyridine, offering scientifically grounded recommendations for its storage and handling to ensure its integrity for downstream applications.

Chemical and Physical Properties: A Profile

While specific experimental data for 3-Bromo-2-(2-chloroethyl)pyridine is not widely available, we can infer its likely properties from closely related analogs. The properties of a similar compound, 3-bromo-2-(chloromethyl)pyridine, are presented below for reference. It is crucial to recognize that the ethyl spacer in the target molecule will influence its physical and chemical characteristics.

| Property | Inferred Value for 3-Bromo-2-(2-chloroethyl)pyridine (based on analogs) |

| Molecular Formula | C7H7BrClN |

| Molecular Weight | 220.50 g/mol |

| Appearance | Likely a solid or oil at room temperature |

| Melting Point | The related 3-bromo-2-(chloromethyl)pyridine has a melting point of 46-46.5 °C.[1] |

| Boiling Point | The related 3-bromo-2-(chloromethyl)pyridine has a predicted boiling point of 237.9±25.0 °C.[1] |

| Solubility | Expected to be soluble in a range of organic solvents. |

The Core of Instability: Understanding Degradation Pathways

The stability of 3-Bromo-2-(2-chloroethyl)pyridine is dictated by the interplay of its functional groups. The primary pathway of degradation is anticipated to be an intramolecular cyclization, a common reaction for 2-haloalkylpyridines.

Primary Degradation Pathway: Intramolecular Cyclization

The lone pair of electrons on the pyridine nitrogen atom can act as an intramolecular nucleophile, attacking the electrophilic carbon of the chloroethyl side chain. This results in the formation of a bicyclic pyridinium salt. This process is often irreversible and can be accelerated by heat and polar solvents.

Caption: Proposed primary degradation pathway of 3-Bromo-2-(2-chloroethyl)pyridine.

Secondary Degradation Pathways

-

Hydrolysis: The chloroethyl group is susceptible to hydrolysis, particularly in the presence of moisture, which would lead to the formation of the corresponding alcohol. This reaction can be catalyzed by both acidic and basic conditions.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, being electron-deficient and substituted with a bromine atom, can undergo nucleophilic aromatic substitution.[2][3] Strong nucleophiles could potentially displace the bromide.

-

Photodegradation: Pyridine and its derivatives can be susceptible to photodegradation.[4] Exposure to UV light may lead to complex degradation pathways.

Recommended Storage and Handling: A Proactive Approach

Given the inherent reactivity of 3-Bromo-2-(2-chloroethyl)pyridine, stringent storage and handling protocols are paramount to preserving its chemical integrity.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower.[5] | To minimize the rate of intramolecular cyclization and other degradation reactions. |

| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen).[6] | To prevent hydrolysis by excluding moisture and to prevent oxidation. |

| Container | Tightly sealed, amber glass vials or bottles. | To protect from light and prevent moisture ingress. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and nucleophiles.[7] | To prevent unwanted reactions and degradation. |

Handling Precautions

-

Personal Protective Equipment (PPE): Always handle 3-Bromo-2-(2-chloroethyl)pyridine in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Dispensing: When dispensing, use an inert atmosphere glove box or techniques to minimize exposure to air and moisture.

-

Solution Preparation: Prepare solutions fresh for each use. If a stock solution must be prepared, use a dry, aprotic, non-nucleophilic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8] Store stock solutions at -20°C or below in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5][8]

A Framework for Stability Assessment: Experimental Protocols

To quantitatively assess the stability of 3-Bromo-2-(2-chloroethyl)pyridine, a systematic study should be performed.

Workflow for Stability Testing

Caption: A typical workflow for assessing the stability of a chemical intermediate.

Hypothetical Stability Study Design

| Condition | Temperature | Humidity | Time Points |

| Long-Term | -20°C | Ambient | 0, 3, 6, 9, 12, 24 months |

| Accelerated | 4°C | 75% RH | 0, 1, 2, 3, 6 months |

| Stress | 40°C | 75% RH | 0, 1, 2, 4 weeks |

| Photostability | 25°C | Ambient | Exposed to light, with dark control |

Analytical Methodology

A robust high-performance liquid chromatography (HPLC) method is essential for monitoring the purity of 3-Bromo-2-(2-chloroethyl)pyridine and quantifying any degradation products.

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

-

Identification of Degradants: Liquid chromatography-mass spectrometry (LC-MS) should be employed to identify the mass of any degradation products, which will aid in elucidating the degradation pathways.

Conclusion: Preserving Potential

3-Bromo-2-(2-chloroethyl)pyridine is a molecule with significant synthetic potential, but its utility is intrinsically linked to its stability. A thorough understanding of its potential degradation pathways, particularly intramolecular cyclization, is critical for its effective use. By implementing the stringent storage and handling conditions outlined in this guide, researchers can mitigate the risks of degradation, ensuring the integrity of this valuable intermediate for the advancement of chemical synthesis and drug discovery.

References

-

PubChem. (n.d.). 3-Bromo-2-chloropyridine. Retrieved from [Link]

-

Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. (n.d.). Semantic Scholar. Retrieved from [Link]

- Diao, T., & Stahl, S. S. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 134(42), 17534-17537.

-

Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]

- Nosova, E. V., et al. (2022). Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted 4-(4-aminophenyl)quinazolines. Journal of Photochemistry and Photobiology A: Chemistry, 423, 113598.

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI. Retrieved from [Link]

-

Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society. Retrieved from [Link]

-

Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2019). Crystal Growth & Design. Retrieved from [Link]

-

Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted bis(arylthienyl)pyridines. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC. Retrieved from [Link]

-

Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. (n.d.). PMC. Retrieved from [Link]

-

Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Stereoselective Chloro‐Deboronation Reactions Induced by Substituted Pyridine–Iodine Chloride Complexes. (2025). ResearchGate. Retrieved from [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Semantic Scholar. Retrieved from [Link]

-

New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (2025). ResearchGate. Retrieved from [Link]

-

Formal Bimolecular [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines: Intramolecular Propargylic Ene Reaction/Aza Diels-Alder Reaction Cascades. (2018). PubMed. Retrieved from [Link]

-

A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. (2008). PubMed. Retrieved from [Link]

- Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. (2021). Molecules, 26(11), 3323.

-

Expanding the application of chlorinated anilines as molecular templates to achieve a series of solid-state [2 + 2] cycloaddition reactions. (2025). PMC. Retrieved from [Link]

-

Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. (n.d.). Chemical Science. Retrieved from [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022). PubMed. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-BROMO-3-(CHLOROMETHYL)PYRIDINE CAS#: 89581-84-0 [m.chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Electrophilic and Nucleophilic Sites of 3-Bromo-2-(2-chloroethyl)pyridine

This guide details the reactivity profile, stability challenges, and synthetic utility of 3-Bromo-2-(2-chloroethyl)pyridine . This molecule represents a specialized class of "tethered electrophiles" where the proximity of a nucleophilic pyridine nitrogen to an electrophilic alkyl halide side chain dictates its handling and application.

Executive Summary

3-Bromo-2-(2-chloroethyl)pyridine is a bifunctional heteroaromatic building block used primarily in the synthesis of fused polycyclic systems (such as indolizines) and complex pharmaceutical scaffolds. Its chemical behavior is defined by a "latent instability" : the competition between intermolecular functionalization and rapid intramolecular cyclization.

-

Core Utility: Precursor for pyrrolo[1,2-a]pyridine (indolizine) scaffolds via intramolecular alkylation.

-

Critical Handling Constraint: The free base is kinetically unstable at room temperature, prone to self-quaternization. It must be stored as a hydrochloride salt or generated in situ.

-

Reactivity Dualism: It possesses three distinct reactive centers: the Hard Nucleophile (Pyridine N), the Soft Electrophile (C-Br bond), and the Aliphatic Electrophile (C-Cl bond).

Structural Analysis & Reactivity Map

The molecule's reactivity is governed by the electronic push-pull between the electron-deficient pyridine ring and the inductive effects of the halogen substituents.

Electronic Distribution

-

Pyridine Ring: Electron-deficient due to the electronegative nitrogen. The 3-bromo substituent further reduces electron density at the C2 and C4 positions via inductive withdrawal (-I effect).

-

C3-Bromine: A handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The position adjacent to the C2-alkyl group allows for steric steering of incoming catalysts.

-

C2-Chloroethyl Chain: A primary alkyl chloride tethered to the ring. The C-Cl bond is polarized, making the terminal carbon a potent electrophile for SN2 reactions.

Visualization of Reactive Sites

The following diagram maps the specific reaction types available at each site.

Figure 1: Reactivity map highlighting the critical intramolecular cyclization pathway (Red Arrow) which competes with external reagents.

Detailed Site Analysis

The Nucleophilic Site: Pyridine Nitrogen

The nitrogen atom retains its lone pair, making it a competent nucleophile. However, its reactivity is modulated by the 2-substituent.

-

Mechanism: The nitrogen lone pair can attack electrophiles. In this specific molecule, the most accessible electrophile is internal—the carbon of the chloroethyl group.

-

The "Self-Destruct" Pathway: Upon neutralization of the salt form, the free base undergoes intramolecular nucleophilic substitution to form 7-bromo-2,3-dihydro-1H-pyrrolo[1,2-a]pyridin-4-ium chloride.

-

Rate: Fast in polar solvents (MeOH, DMF) or upon heating.

-

Prevention: Store as the HCl salt. The protonated nitrogen (

due to Br withdrawal) cannot act as a nucleophile.

-

The Aliphatic Electrophile: 2-Chloroethyl Group

-

Nature: Primary alkyl chloride.

-

Reactivity: SN2 susceptible.

-

External Substitution: Can be reacted with strong external nucleophiles (e.g., thiols, azides) if the nitrogen is protected (protonated) or sterically hindered, though this is difficult without triggering cyclization.

-

Elimination: Under strong basic conditions (e.g., KOtBu), dehydrohalogenation may occur to form 3-bromo-2-vinylpyridine , a valuable intermediate for Heck reactions or polymerization.

The Aromatic Electrophile: C3-Bromine

-

Nature: Aryl halide activated by the pyridine ring.

-

Reactivity: Excellent partner for Palladium-catalyzed cross-coupling.

-

Selectivity: In a 2,3-dihalo system, the C3-Br is generally less reactive toward SNAr (Nucleophilic Aromatic Substitution) than a C2 or C4 halide, but highly reactive toward Pd oxidative addition.

-

Lithiation: Halogen-metal exchange (using

-BuLi at -78°C) at C3 is possible but risky due to the reactive alkyl chloride side chain. Protocol Note: If lithiation is required, the alkyl chloride must likely be converted to a protected alcohol or the reaction performed extremely rapidly (Barbier conditions).

Experimental Protocols & Workflows

Synthesis of the Core Scaffold

Since the molecule is prone to cyclization, it is best synthesized from 3-bromo-2-methylpyridine via a hydroxyethyl intermediate.

Step 1: Lithiation and Hydroxyethylation

-

Reagents: 3-Bromo-2-methylpyridine, LDA (Lithium Diisopropylamide), Paraformaldehyde (or Ethylene Oxide).

-

Conditions: THF, -78°C.

-

Mechanism: Lateral lithiation occurs at the acidic 2-methyl position (stabilized by the pyridine ring).

-

Reaction: The lithiated species attacks formaldehyde to extend the chain by one carbon, yielding 2-(3-bromo-2-pyridyl)ethanol .

Step 2: Chlorination (The Critical Step)

-

Reagents: Thionyl Chloride (

), DCM. -

Procedure: Treat the alcohol with

at 0°C. -

Isolation: DO NOT perform a basic aqueous workup to isolate the free base. Evaporate volatiles to isolate the hydrochloride salt .

-

Storage: Store at -20°C under Argon as the HCl salt.

Controlled Cyclization to Indolizines

To utilize the molecule for creating fused ring systems (e.g., for drug scaffolds like kinase inhibitors), follow this "switch" protocol.

| Parameter | Condition | Outcome |

| State | Acidic (pH < 4) | Stable Open Chain (Salt form) |

| Trigger | Base (NaHCO3 / Et3N) | Rapid Cyclization |

| Product | -- | 7-Bromo-2,3-dihydro-1H-indolizinium |

Workflow Diagram: The "Switch" Mechanism

Figure 2: Synthetic workflow showing the generation of the target and its subsequent cyclization pathway.

Strategic Applications in Drug Discovery

Scaffold Construction

The cyclized product (dihydro-indolizinium) is a direct precursor to Indolizines (via oxidation/aromatization) and Indolizidines (via reduction). These motifs are prevalent in:

-

Alkaloid Synthesis: Mimics of swainsonine and castanospermine.

-

CNS Agents: Indolizine derivatives often show affinity for 5-HT receptors.

Cross-Coupling Logic

When performing Suzuki couplings on this scaffold:

-

Order of Operations: Perform coupling on the stable alcohol precursor (2-(3-bromo-2-pyridyl)ethanol) first.

-

Reasoning: Palladium catalysts often require basic conditions (carbonates/phosphates). Exposing the 2-chloroethyl species to base triggers cyclization, consuming the starting material before the cross-coupling can occur.

-

Revised Route: Bromide

Aryl-Coupled Alcohol

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

- Muthyala, R. (2012). C-H Bond Activation in Organic Synthesis. CRC Press.

-

Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

ChemicalBook. (n.d.). 3-Bromo-2-(2-chloroethyl)pyridine derivative data (extrapolated from 2-bromo-6-chloromethylpyridine).

- Science of Synthesis. (2005). Product Class 1: Pyridines. Thieme Chemistry.

Sources

The Advent and Evolution of Bromo-Chloro-Pyridine Derivatives: A Technical Guide for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry, with its derivatives forming the backbone of numerous essential products. Among these, bromo-chloro-pyridine derivatives have emerged as exceptionally versatile intermediates, offering a rich platform for molecular diversification. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of these crucial building blocks. We will traverse the historical landscape from the early, often indiscriminate, halogenation methods of the 19th century to the highly regioselective and efficient catalytic strategies of the 21st century. This document will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols for the preparation of important bromo-chloro-pyridine isomers, and offer insights into their characterization and subsequent application in the synthesis of complex molecular architectures.

A Historical Perspective: From Pyridine's Discovery to the Dawn of Halogenation

The story of bromo-chloro-pyridine derivatives is intrinsically linked to the history of pyridine itself. First isolated in 1846 by the Scottish chemist Thomas Anderson from bone oil, pyridine's aromatic nature and unique reactivity profile quickly captured the attention of the burgeoning field of organic chemistry.[1] The late 19th and early 20th centuries saw foundational work in pyridine synthesis, with the development of named reactions that are still taught today.

The Hantzsch pyridine synthesis , first reported by Arthur Hantzsch in 1881, provided a versatile method for the construction of the pyridine ring from readily available starting materials.[2] This multicomponent reaction, typically involving a β-ketoester, an aldehyde, and ammonia, allowed for the preparation of a wide range of substituted pyridines.[2] Shortly after, in 1924, Aleksei Chichibabin developed the Chichibabin pyridine synthesis , a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, which became a key industrial method for producing simple pyridine derivatives.[3]

While the synthesis of the pyridine core was a significant achievement, the functionalization of the ring, particularly through halogenation, presented a new set of challenges. Early halogenation methods, often employing harsh reagents and high temperatures, were characterized by a lack of regioselectivity, leading to mixtures of products that were difficult to separate and identify.[4] These early forays, though lacking in finesse, laid the groundwork for understanding the reactivity of the pyridine ring and set the stage for the development of more controlled halogenation strategies. The direct halogenation of pyridine is notoriously difficult due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution.[5]

The Evolution of Synthesis: From Brute Force to Precision

The journey from the early, often crude, methods of pyridine halogenation to the precise and versatile techniques available today is a testament to the ingenuity of synthetic chemists. This evolution has been driven by the increasing demand for specifically substituted pyridines as key intermediates in the pharmaceutical and agrochemical industries.

Early Halogenation and the Challenge of Regioselectivity

Initial attempts at halogenating pyridine often resulted in complex mixtures of mono-, di-, and polyhalogenated products. The inherent electronic properties of the pyridine ring direct electrophilic attack primarily to the 3- and 5-positions, while nucleophilic attack is favored at the 2-, 4-, and 6-positions. However, under the forcing conditions often employed in early electrophilic halogenations, this selectivity was often poor.[5]

The Role of Pyridine N-Oxides: A Paradigm Shift in Regiocontrol

A significant breakthrough in controlling the regioselectivity of pyridine halogenation came with the use of pyridine N-oxides. The N-oxide functionality dramatically alters the electronic properties of the pyridine ring, making the 2- and 4-positions more susceptible to electrophilic attack. This strategy allows for the introduction of halogens at these positions with high selectivity. The N-oxide can then be readily removed by reduction to yield the desired halopyridine. This approach has proven to be a powerful tool for the synthesis of a wide range of 2- and 4-halopyridine derivatives.

The Sandmeyer Reaction: A Versatile Tool for Halogen Introduction

The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, provides an alternative and highly effective method for introducing halogens onto the pyridine ring.[6] This reaction involves the conversion of an amino-substituted pyridine to a diazonium salt, which is then displaced by a halide (or other nucleophile) using a copper(I) salt as a catalyst.[6] The Sandmeyer reaction is particularly valuable for the synthesis of halopyridines that are not easily accessible through direct halogenation methods.

Modern Methods: The Era of Catalysis and Precision

The latter half of the 20th century and the beginning of the 21st century have witnessed a revolution in synthetic chemistry, with the advent of transition-metal-catalyzed cross-coupling reactions. These powerful methods have transformed the way chemists approach the synthesis of complex molecules, and they have had a profound impact on the synthesis and functionalization of bromo-chloro-pyridine derivatives.

Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Bromo-chloro-pyridines are excellent substrates for these reactions, with the differential reactivity of the bromine and chlorine atoms allowing for selective and sequential functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to palladium(0) than the C-Cl bond, enabling chemoselective cross-coupling at the bromine-bearing position.

Directed ortho-metalation (DoM) provides a powerful strategy for the regioselective functionalization of the pyridine ring. By using a directing group to position a metalating agent (typically an organolithium reagent) at a specific site, a halogen can be introduced with high precision. Furthermore, the "halogen dance" phenomenon, where a halogen atom migrates to a different position on the pyridine ring under the influence of a strong base, can be exploited to access otherwise difficult-to-synthesize isomers.

Key Bromo-Chloro-Pyridine Derivatives and Their Synthesis

A variety of bromo-chloro-pyridine isomers have found widespread use as versatile building blocks in organic synthesis. The following sections detail the synthesis and properties of some of the most important examples.

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-5-chloropyridine | 40473-01-6 | C₅H₃BrClN | 192.44 | |

| 4-Bromo-2-chloropyridine | 73583-37-6 | C₅H₃BrClN | 192.44 | |

| 2,3-Dibromo-5-chloropyridine | Not readily available | C₅H₂Br₂ClN | 271.34 |

Synthesis of 2-Bromo-5-chloropyridine

2-Bromo-5-chloropyridine is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals. A common and efficient method for its preparation is via a Sandmeyer reaction starting from 2-amino-5-chloropyridine.

Experimental Protocol: Synthesis of 2-Bromo-5-chloropyridine from 2-Amino-5-chloropyridine

-

Step 1: Diazotization. To a cooled (0 °C) solution of 2-amino-5-chloropyridine in aqueous hydrobromic acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Step 2: Sandmeyer Reaction. The cold diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The mixture is warmed to room temperature and stirred until the evolution of nitrogen gas ceases.

-

Step 3: Work-up and Purification. The reaction mixture is made basic and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by distillation or recrystallization to afford pure 2-bromo-5-chloropyridine.

Figure 1: Synthetic workflow for the preparation of 2-Bromo-5-chloropyridine.

Synthesis of 4-Bromo-2-chloropyridine

4-Bromo-2-chloropyridine is another valuable building block, often utilized in palladium-catalyzed cross-coupling reactions. Its synthesis can also be achieved through a Sandmeyer reaction, starting from 2-chloro-4-aminopyridine.

Experimental Protocol: Synthesis of 4-Bromo-2-chloropyridine from 2-Chloro-4-aminopyridine

-

Step 1: Diazotization. 2-Chloro-4-aminopyridine is dissolved in aqueous hydrobromic acid and cooled to 0 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

-

Step 2: Sandmeyer Reaction. The resulting diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The reaction is allowed to warm to room temperature and stirred until nitrogen evolution is complete.

-

Step 3: Work-up and Purification. The reaction is worked up in a similar manner to the synthesis of 2-bromo-5-chloropyridine, involving basification, extraction, and purification to yield 4-bromo-2-chloropyridine.

Mechanistic Insights: Understanding the Reactivity of Bromo-Chloro-Pyridines

The utility of bromo-chloro-pyridine derivatives stems from the distinct reactivity of the two halogen substituents. This differential reactivity allows for selective functionalization, a key principle in modern organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The stability of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, is the driving force for this reaction. In bromo-chloro-pyridines, the chlorine atom is generally more susceptible to nucleophilic attack than the bromine atom, although this can be influenced by the reaction conditions and the nature of the nucleophile.

Figure 2: Generalized mechanism of Nucleophilic Aromatic Substitution on a dihalopyridine.

Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Br and C-Cl bonds is a key consideration. The C-Br bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst. This allows for chemoselective coupling at the bromine-substituted position, leaving the chlorine atom intact for subsequent transformations.

Figure 3: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction with a bromo-chloro-pyridine.

Characterization of Bromo-Chloro-Pyridine Derivatives

The unambiguous characterization of bromo-chloro-pyridine derivatives is crucial for their use in synthesis. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for determining the substitution pattern on the pyridine ring. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the electronic environment and connectivity of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and isotopic distribution of the compound. The characteristic isotopic pattern of bromine and chlorine is a key diagnostic feature in the mass spectra of these compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the pyridine ring and other functional groups within the molecule.

Conclusion and Future Outlook

The journey of bromo-chloro-pyridine derivatives from their origins in the early, often serendipitous, explorations of pyridine chemistry to their current status as indispensable tools in modern synthesis is a compelling narrative of scientific progress. The development of increasingly sophisticated and selective synthetic methods has unlocked the full potential of these versatile building blocks, enabling the construction of complex and biologically active molecules with unprecedented efficiency and precision. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of bromo-chloro-pyridine derivatives is set to increase further. Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic methods, as well as the exploration of new applications for these remarkable compounds in materials science and catalysis.

References

- Hantzsch, A. Justus Liebigs Annalen der Chemie1881, 215 (1), 1–82.

- Chichibabin, A. E. J. Russ. Phys. Chem. Soc.1924, 55, 7–15.

- McElvain, S. M.; Goese, M. A. J. Am. Chem. Soc.1943, 65 (11), 2227–2233.

- Sandmeyer, T. Ber. Dtsch. Chem. Ges.1884, 17 (2), 1633–1635.

- Vitaku, E.; Smith, D. T.; Njardarson, J. T. J. Med. Chem.2014, 57 (23), 10257–10274.

- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer, 2006.

-

PubChem. 2-Bromo-5-chloropyridine. [Link]

-

PubChem. 4-Bromo-2-chloropyridine. [Link]

-

Wikipedia. Pyridine. [Link]

-

Wikipedia. Hantzsch pyridine synthesis. [Link]

-

Wikipedia. Chichibabin reaction. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.

- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley, 2010.

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]

protocol for Suzuki coupling with 3-Bromo-2-(2-chloroethyl)pyridine

An Application Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-(2-chloroethyl)pyridine

Introduction: Unlocking a Versatile Pyridine Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers a powerful method for constructing biaryl and hetero-biaryl scaffolds, which are core structures in a vast number of pharmaceutical agents and functional materials.[3][4] Within this context, functionalized pyridines are of exceptional importance due to their prevalence in biologically active molecules.[5]

This guide focuses on a particularly valuable synthetic intermediate: 3-Bromo-2-(2-chloroethyl)pyridine . This molecule presents both a challenge and an opportunity. It possesses two distinct electrophilic sites: a C(sp²)-Br bond on the aromatic pyridine ring and a C(sp³)-Cl bond on the alkyl side chain. The strategic value of this substrate lies in the ability to selectively functionalize the pyridine ring via Suzuki-Miyaura coupling while preserving the chloroethyl moiety for subsequent downstream transformations, such as nucleophilic substitutions or cyclizations. This chemoselectivity is achievable because the oxidative addition of palladium into a C(sp²)-Br bond is kinetically far more favorable than its insertion into a C(sp³)-Cl bond under typical Suzuki conditions.[4][6]

This document serves as a detailed protocol and application note for researchers, scientists, and drug development professionals. It provides not only a step-by-step procedure but also a deep dive into the rationale behind experimental choices, potential pitfalls, and troubleshooting strategies to ensure successful and reproducible outcomes.

The Catalytic Heart: Mechanism and Chemoselectivity

The Suzuki-Miyaura reaction operates through a well-established catalytic cycle.[1][7][8] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction for a specific substrate like 3-Bromo-2-(2-chloroethyl)pyridine.

The cycle comprises three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the 3-bromopyridine, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle, and its efficiency is highly dependent on the choice of ligand.[4]

-

Transmetalation : The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[9][10]

-

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][7]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

A critical consideration for pyridyl substrates is the potential for the lone pair on the pyridine nitrogen to coordinate to the palladium center, which can inhibit or deactivate the catalyst.[5][11] The use of bulky, electron-rich ligands helps to mitigate this issue by sterically discouraging such unproductive binding and promoting the desired catalytic pathway.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-Bromo-2-(2-chloroethyl)pyridine with a generic arylboronic acid. Optimization may be required for specific coupling partners.

Materials and Equipment

-

Reagents :

-

3-Bromo-2-(2-chloroethyl)pyridine (1.0 eq)

-

Arylboronic acid or boronate ester (1.1–1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like SPhos-Pd-G3; 1-5 mol%)

-

Ligand (e.g., SPhos, XPhos, P(t-Bu)₃; 1.1-1.5x mol% of Pd)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 eq), finely ground

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or THF)

-

Degassed water

-

-

Equipment :

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Syringes and needles

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

-

Step-by-Step Procedure

-

Reaction Setup : Place 3-Bromo-2-(2-chloroethyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), and the finely ground base (e.g., K₃PO₄, 2.0 eq) into a dry Schlenk flask containing a magnetic stir bar.

-

Establish Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition : Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 organic solvent to water.

-

Degassing : Sparge the resulting mixture with the inert gas for 15-20 minutes to thoroughly degas the solution. Oxygen can lead to catalyst deactivation and unwanted side reactions like homocoupling.[12]

-

Catalyst/Ligand Addition : In a separate vial, quickly weigh the palladium source and ligand (if not using a pre-catalyst) and add them to the reaction flask against a positive flow of inert gas. If using an air-sensitive liquid ligand, it should be added via syringe.

-

Reaction : Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired product.

Caption: A streamlined workflow for the Suzuki coupling protocol.

Rationale for Parameter Selection

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of each reaction component.

| Component | Selection & Rationale |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ : These are common Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.[12] Pre-catalysts (e.g., Buchwald G3/G4) : These are often preferred as they are air-stable and form the active monoligated Pd(0) species more reliably, leading to better reproducibility. |

| Ligand | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, RuPhos) : These are critical for coupling electron-deficient pyridyl halides. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the rate-limiting oxidative addition step and stabilizes the palladium center.[11][13] Standard ligands like PPh₃ are often ineffective. |

| Base | K₃PO₄, Cs₂CO₃ : These are strong, non-nucleophilic bases often used for challenging couplings. They are effective at forming the boronate "ate" complex required for transmetalation.[11] K₂CO₃ : A milder and more economical choice that is effective for many standard couplings. The choice of base can significantly impact yield and should be screened. |

| Boron Reagent | Boronic Acids : The most common choice, but can be prone to decomposition via protodeboronation.[11] Pinacol Boronate Esters (Bpin) : More stable to protodeboronation and often provide higher yields with sensitive substrates. They are easily prepared or commercially available.[14] Trifluoroborates (KHF₂) : Highly stable, crystalline solids that are resistant to protodeboronation and release the boronic acid slowly under reaction conditions.[10] |

| Solvent System | Aprotic Polar Solvents (Dioxane, THF, Toluene) : These solvents effectively dissolve the organic reagents and the catalyst complex.[14] Water Co-solvent : Typically used in a 10-20% ratio. Water helps dissolve the inorganic base and is believed to accelerate the transmetalation step.[13] For water-sensitive substrates, completely anhydrous conditions with an organic-soluble base can be employed. |

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Inefficient ligand for the substrate.3. Water in reagents causing protodeboronation.4. Insufficient temperature. | 1. Ensure rigorous degassing of solvents and use a fresh catalyst source.[12]2. Switch to a bulkier, more electron-rich ligand like SPhos or XPhos.[11]3. Use a boronate ester instead of a boronic acid; ensure the base is anhydrous.[10]4. Cautiously increase the reaction temperature in 10 °C increments.[12] |

| Homocoupling of Boronic Acid | 1. Presence of oxygen oxidizing Pd(0) to Pd(II), which promotes homocoupling.2. Using a Pd(II) precatalyst can sometimes lead to initial homocoupling during its reduction. | 1. This is the most common cause. Improve the degassing procedure (sparge longer or use freeze-pump-thaw cycles).[12]2. Start with a Pd(0) source like Pd₂(dba)₃ or use a modern pre-catalyst. |

| Protodeboronation (Boronic acid is consumed, forming Ar-H) | 1. Presence of acidic protons (often from water) cleaving the C-B bond.2. Base and solvent combination promotes the side reaction. | 1. Use anhydrous solvents and base.[11]2. Switch to a more stable boron reagent like a pinacol ester or a trifluoroborate salt.[10][14] |

| Dehalogenation of Starting Material (3-Bromo-pyridine is converted to pyridine) | 1. Presence of a hydride source in the reaction mixture.2. Catalyst decomposition leading to palladium black, which can catalyze hydrogenation. | 1. Avoid amine bases or alcohol solvents if this is observed. Switch to a carbonate or phosphate base.[12]2. Ensure an appropriate ligand-to-metal ratio (typically 2:1) to stabilize the catalyst. |

Conclusion

The Suzuki-Miyaura coupling of 3-Bromo-2-(2-chloroethyl)pyridine is a highly effective strategy for synthesizing complex pyridine derivatives. Success relies on a nuanced understanding of the reaction mechanism and the careful selection of a catalytic system tailored to the electron-deficient nature of the pyridyl halide. By employing bulky, electron-rich phosphine ligands, appropriate bases, and rigorously inert conditions, researchers can achieve high yields and excellent chemoselectivity, preserving the chloroethyl group for further synthetic elaboration. This makes 3-Bromo-2-(2-chloroethyl)pyridine a powerful and versatile tool in the arsenal of medicinal and materials chemists.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Valente, C., et al. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

-

Li, Y., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Ciancaleoni, G. (2016). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules. [Link]

-

Bryce, M. R., et al. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

-

Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

-

Ball, L. T., & Lloyd-Jones, G. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

-

Cambridge University Press. (n.d.). Suzuki Coupling. Cambridge University Press. [Link]

-

Al-Zoubi, R. M., et al. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2013, July 23). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Angewandte Chemie International Edition. [Link]

-

Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

-

WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development. [Link]

Sources